

Spectroscopic Profile of Acorone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acorone

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This technical guide provides a comprehensive overview of the spectroscopic data for **acorone**, a sesquiterpenoid found in various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to Acorone

Acorone (C₁₅H₂₄O₂) is a bicyclic sesquiterpene with a molecular weight of 236.35 g/mol .^[1]^[2]^[3] Its unique spirocyclic structure and presence of two ketone functionalities make it a molecule of interest for synthetic and medicinal chemists. Understanding its spectroscopic properties is fundamental for its identification, characterization, and potential applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **acorone**, compiled from typical values for sesquiterpenoids and related ketones.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Assignments for **Acorone** (Typical Values)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------------|----------------------------------|--------------|---------------------------|
| H-1 | 2.0 - 2.2 | m | - |
| H-2 | 2.3 - 2.5 | m | - |
| H-4 | 1.8 - 2.0 | m | - |
| H-5 | 1.5 - 1.7 | m | - |
| H-6 α | 1.9 - 2.1 | dd | ~13, 5 |
| H-6 β | 2.2 - 2.4 | dd | ~13, 9 |
| H-7 | 2.5 - 2.7 | m | - |
| H-8 | 1.6 - 1.8 | m | - |
| H-10 | 1.4 - 1.6 | m | - |
| H-11 | 2.1 - 2.3 | sept | ~7 |
| CH ₃ -12 | 0.9 - 1.0 | d | ~7 |
| CH ₃ -13 | 0.9 - 1.0 | d | ~7 |
| CH ₃ -14 | 1.0 - 1.1 | s | - |
| CH ₃ -15 | 1.1 - 1.2 | d | ~7 |

Note: Data is based on typical values for similar sesquiterpenoid structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shift Assignments for **Acorone** (Typical Values)

| Carbon | Chemical Shift (δ , ppm) |
|-----------|----------------------------------|
| C-1 | 45 - 55 |
| C-2 | 30 - 40 |
| C-3 (C=O) | 205 - 215 |
| C-4 | 40 - 50 |
| C-5 | 50 - 60 (Spiro) |
| C-6 | 35 - 45 |
| C-7 | 45 - 55 |
| C-8 | 25 - 35 |
| C-9 (C=O) | 205 - 215 |
| C-10 | 30 - 40 |
| C-11 | 25 - 35 |
| C-12 | 15 - 25 |
| C-13 | 15 - 25 |
| C-14 | 20 - 30 |
| C-15 | 10 - 20 |

Note: Data is based on typical values for similar sesquiterpenoid structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopic Data

Table 3: IR Absorption Bands for **Acorone**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1710 | Strong | C=O stretching (ketone) |
| ~1460 | Medium | C-H bending (methylene) |
| ~1375 | Medium | C-H bending (methyl) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **Acorone**

| m/z | Relative Intensity (%) | Possible Fragment |
|-----|------------------------|---|
| 236 | Moderate | [M] ⁺ (Molecular Ion) |
| 221 | Moderate | [M - CH ₃] ⁺ |
| 193 | Low | [M - C ₃ H ₇] ⁺ |
| 178 | Low | [M - C ₄ H ₁₀] ⁺ |
| 150 | High | [C ₁₀ H ₁₄ O] ⁺ (Result of retro-Diels-Alder or other fragmentation) |
| 123 | High | Further fragmentation |
| 43 | Very High | [C ₃ H ₇] ⁺ (Isopropyl group) |

Experimental Protocols

NMR Spectroscopy

Methodology: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, data is acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is used with a spectral width of around 220 ppm.

Infrared (IR) Spectroscopy

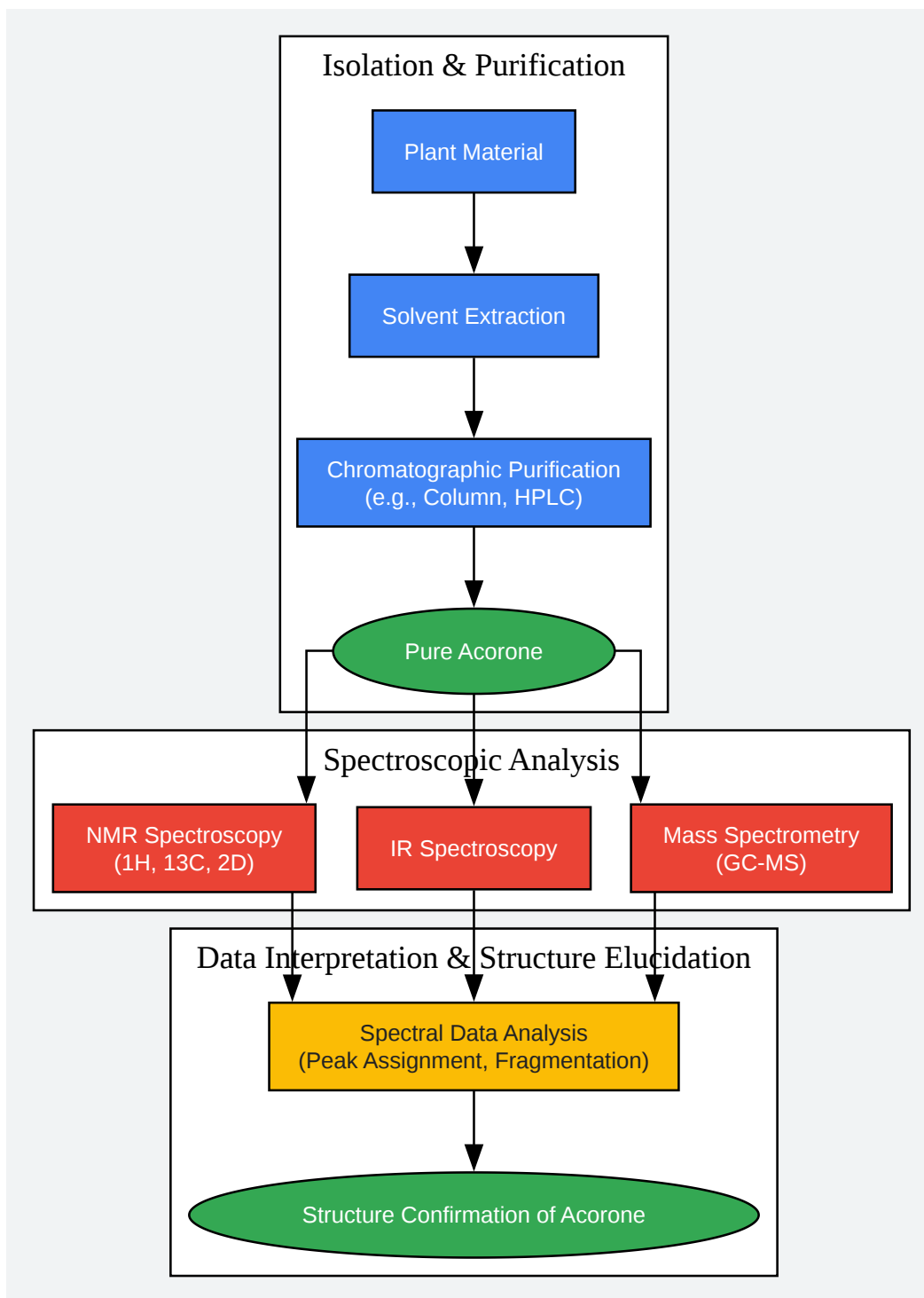
Methodology: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified **acorone** sample is dissolved in a volatile solvent like chloroform and a drop of the solution is cast as a thin film on a potassium bromide (KBr) salt plate. The solvent is allowed to evaporate completely before acquiring the spectrum. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Spectra are typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Methodology: Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC is equipped with a capillary column (e.g., HP-5MS). A dilute solution of **acorone** in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected. The GC oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **acorone**.



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Caption: Workflow for the isolation and spectroscopic characterization of **acorone**.

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References

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